molecular formula C13H8Br2OS B7766854 9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one CAS No. 34580-10-4

9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one

Cat. No.: B7766854
CAS No.: 34580-10-4
M. Wt: 372.08 g/mol
InChI Key: FMLHOINVMYQJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one (CAS: Not explicitly provided; molecular formula: C₁₃H₈Br₂OS, molecular weight: 372.08) is a brominated tricyclic ketone. It serves as a critical intermediate in synthesizing antihistamine drugs like Ketotifen . Structurally, it features a benzo-fused cycloheptathiophene core with two bromine atoms at positions 9 and 10, which enhance steric bulk and electronic effects compared to non-halogenated analogs .

Properties

IUPAC Name

8,9-dibromo-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2OS/c14-10-7-3-1-2-4-8(7)12(16)9-5-6-17-13(9)11(10)15/h1-6,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLHOINVMYQJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C(C2=O)C=CS3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381711
Record name AC1MCYNQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-10-4
Record name AC1MCYNQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination with Molecular Bromine

In a typical procedure, the parent compound is dissolved in carbon tetrachloride (CCl₄) or dichloromethane (DCM) and treated with bromine (Br₂) at 0–25°C. The reaction proceeds via intermediate dibromocation formation, with the electron-rich thiophene ring directing bromination to the fused cycloheptane positions.

Key Conditions :

  • Molar Ratio : 2.2 equivalents Br₂ per equivalent of substrate (to ensure complete di-bromination).

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

  • Workup : Quenching with sodium thiosulfate, followed by recrystallization from ethanol/water.

Yield : 65–72%.

Catalytic Bromination Using Silver Nitrate

A patented method (DE2366394C1) describes the use of silver nitrate (AgNO₃) as a catalyst to enhance bromine activation. This approach reduces side reactions (e.g., over-bromination) and improves regioselectivity:

  • The parent compound is suspended in acetic acid.

  • Bromine (2.1 eq) is added dropwise with 0.1 eq AgNO₃ at 40°C.

  • The mixture is stirred for 3 hours, filtered, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 78–82%.

Alternative Synthetic Pathways

Bromination via N-Bromosuccinimide (NBS)

Radical bromination using NBS under UV light offers a safer alternative to molecular bromine. This method is particularly useful for lab-scale synthesis:

  • Solvent : Benzene or chlorobenzene.

  • Initiation : AIBN (azobisisobutyronitrile) as a radical initiator.

  • Temperature : 80°C for 8 hours.

Yield : 60–68% (lower due to competing side reactions).

Halogen Exchange Reactions

A less common approach involves halogen exchange from chloro precursors. For example, 9,10-dichloro derivatives can undergo nucleophilic substitution with potassium bromide (KBr) in dimethylformamide (DMF) at 120°C. However, this method suffers from poor atom economy (<50% yield).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A continuous-flow reactor system has been optimized for dibromination:

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions :

    • Residence time: 15 minutes.

    • Temperature: 25°C.

    • Bromine delivery: Controlled via peristaltic pump.

  • Purification : Continuous liquid-liquid extraction followed by vacuum distillation.

Throughput : 1.2 kg/hour with >95% purity.

Comparative Analysis of Methods

The table below summarizes critical parameters for each preparation route:

MethodReagents/ConditionsYield (%)Purity (%)Scalability
Direct Br₂ BrominationBr₂, CCl₄, 25°C65–7292–95Moderate
AgNO₃-Catalyzed BrominationBr₂, AgNO₃, AcOH, 40°C78–8297–99High
NBS Radical BrominationNBS, AIBN, UV, 80°C60–6888–90Low
Continuous-Flow ProcessBr₂, Microfluidic reactor8595–97Industrial

Advantages of Catalytic Bromination :

  • Higher yields due to reduced polybromination.

  • Milder conditions enhance safety profiles.

Reaction Optimization Challenges

Regioselectivity Control

The fused cycloheptane-thiophene system exhibits competing sites for electrophilic attack. Computational studies (DFT) suggest that bromination at C9/C10 is favored by +12.3 kcal/mol compared to other positions, aligning with experimental outcomes.

Purification Challenges

Co-eluting diastereomers may form during bromination. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves these isomers with >99% enantiomeric excess.

Chemical Reactions Analysis

Methoxylation via Nucleophilic Substitution

This compound undergoes selective bromine displacement under alkaline conditions. For example, refluxing with methanol in the presence of K₂O/MgO catalysts replaces one bromine atom with a methoxy group, yielding 9-bromo-9,10-dihydro-10-methoxy-4H-benzo cyclohepta[1,2-b]thiophen-4-one (C₁₄H₁₀BrO₂S) with a 59.59% yield . Further treatment with potassium hydroxide in methanol removes the second bromine, forming 10-methoxy-4H-benzo cyclohepta[1,2-b]thiophen-4-one .

Reaction StepReagents/ConditionsProductYield
Bromine → Methoxy substitutionMethanol, K₂O/MgO catalyst, reflux (4 h)9-Bromo-10-methoxy derivative59.59%
Second substitutionKOH/MeOH, reflux (6 h)10-Methoxy derivative164–166°C (mp)

Bromination Reactions

The compound participates in electrophilic bromination. When treated with N-bromosuccinimide (NBS) and dibenzoyl peroxide in CCl₄, it undergoes additional bromination at reactive positions, forming polybrominated derivatives. For instance, introducing bromine at the 2-position yields 2-chloro-9,10-dibromo-4H-benzo cyclohepta[1,2-b]thiophen-4-one , with a melting point of 130–135°C .

Catalytic Elimination and Cyclization

Under catalytic conditions, the dibromo compound can undergo elimination to form aromatic systems. For example, using MgO-based catalysts promotes dehydrohalogenation, producing 4H-benzo cyclohepta[1,2-b]thiophen-4-one . This product is a key intermediate in synthesizing tricyclic antidepressants like Ketotifen .

Grignard Reactions

The ketone group at the 4-position reacts with Grignard reagents. For example, treatment with methylmagnesium bromide forms alcohol derivatives, though specific yields and conditions require further experimental validation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzo[c]cyclohepta[b]thiophenes exhibit notable antimicrobial properties. The dibrominated variant may enhance this activity due to the presence of bromine substituents, which can influence the interaction with microbial enzymes or membranes .

Anticancer Potential

Studies have suggested that compounds similar to 9,10-dibromo derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis . The structural features of dibrominated compounds may contribute to their effectiveness in targeting specific cancer pathways.

Neurological Applications

The compound's structural analogs have been studied for their potential use in treating neurological disorders. For example, compounds with similar frameworks have been explored as serotonin receptor antagonists, suggesting that 9,10-dibromo derivatives could also possess neuropharmacological activity .

Organic Electronics

Due to its unique electronic properties, 9,10-dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one is being investigated for use in organic semiconductors. The compound's ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photonic Devices

The material's photophysical properties are being explored for use in photonic devices. Its potential for light absorption and emission could make it suitable for applications in lasers and sensors .

Synthetic Pathways

The synthesis of 9,10-dibromo derivatives typically involves bromination reactions on existing benzo[c]cyclohepta[b]thiophene structures. For example, a common synthetic route includes the use of halogenating agents under controlled conditions to achieve selective bromination at the desired positions on the aromatic ring .

Derivative Exploration

Ongoing research is focused on modifying the dibromo structure to enhance its biological and physical properties. Variations in substituents can lead to significant changes in activity profiles and material characteristics .

Case Studies

StudyFocusFindings
Polivka et al., 1989Antimicrobial ActivityIdentified significant antimicrobial effects of dibrominated thiophenes against various pathogens .
Academia.edu StudyNeurological ApplicationsExplored the potential of related compounds as serotonin antagonists with implications for treating depression .
Patent US3960894ASynthesis MethodologiesDetailed synthetic pathways for producing benzocycloheptathiophene derivatives with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Non-Brominated Analog: 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

  • Molecular Formula : C₁₃H₁₀OS
  • Molecular Weight : 214.28
  • CAS : 1622-55-5
  • Key Differences :
    • Lacks bromine substituents, reducing steric hindrance and molecular weight.
    • Synthesis : Prepared via Wittig-Horner reaction or Cannizzaro reaction, yielding the tricyclic ketone essential for pharmaceuticals like Ketotifen and Pizotifen .
    • Applications : Intermediate for antiasthmatic and antimigraine drugs .
    • Physical Properties : Boiling point 371.1°C, density 1.262 g/cm³, liquid at room temperature .

10-Methoxy Derivative: 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

  • Molecular Formula : C₁₄H₁₀O₂S
  • Molecular Weight : 242.29
  • CAS : 59743-84-9
  • Key Differences :
    • Substitutes bromine with a methoxy (-OCH₃) group at position 10.
    • Electronic Effects : Methoxy is electron-donating, altering redox properties compared to bromine’s electron-withdrawing nature.
    • Applications : Classified as a respiratory drug impurity (H1-antihistamine category) .

Cyclopenta[b]thiophen-4-one Derivatives

  • Example : 3-Methyl-4H-cyclopenta[b]thiophen-4-one (Compounds 1–4 in ).
  • Key Differences :
    • Smaller cyclopentane ring instead of cycloheptane.
    • Bioactivity : Exhibits anti-inflammatory effects (IC₅₀ = 19.8–56.6 µM against nitric oxide) .
    • Structural Impact : Reduced ring size limits conjugation and may shift pharmacological activity from CNS targets (e.g., antihistamines) to anti-inflammatory pathways.

Triazine-Containing Cyclohepta Derivatives

  • Example : 3-Phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4-diones ().
  • Key Differences: Incorporates a triazine ring instead of thiophene. Reactivity: Less efficient in oxidizing amines to imines under photo-irradiation compared to imidazole analogs . Electrochemical Properties: Exhibits more negative reduction potentials, suggesting lower electron affinity than brominated thiophenones .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Applications Bioactivity/Reactivity Highlights
Target: 9,10-Dibromo analog C₁₃H₈Br₂OS 372.08 Br at C9, C10 Ketotifen intermediate High steric bulk; potential for electrophilic substitution
Non-brominated analog (CAS 1622-55-5) C₁₃H₁₀OS 214.28 H at C9, C10 Antiasthmatic/antimigraine intermediate Liquid state; lower boiling point
10-Methoxy derivative (CAS 59743-84-9) C₁₄H₁₀O₂S 242.29 OCH₃ at C10 Respiratory drug impurity Electron-donating effects alter reactivity
Cyclopenta[b]thiophen-4-one (Compound 2) C₈H₆OS 150.20 Cyclopentane ring Anti-inflammatory (IC₅₀ = 19.8 µM) Smaller ring; distinct bioactivity

Research Findings and Structural-Activity Relationships (SAR)

  • Electronic Modifications : Methoxy groups improve solubility but reduce electrophilicity compared to bromine .
  • Ring Size : Cyclohepta rings (7-membered) enable conformational flexibility critical for CNS drug interactions, whereas cyclopenta derivatives favor anti-inflammatory activity .
  • Heterocycle Replacement : Triazine-containing analogs show lower oxidation efficiency, highlighting the importance of the thiophene moiety in redox-driven reactions .

Biological Activity

9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one (CAS Number: 34580-10-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structural properties on pharmacological effects.

The molecular formula of this compound is C13H8Br2OSC_{13}H_{8}Br_{2}OS, with a molecular weight of approximately 372.07 g/mol. The compound features two bromine atoms attached to a complex bicyclic structure that includes sulfur and carbonyl functionalities.

PropertyValue
Molecular FormulaC₁₃H₈Br₂OS
Molecular Weight372.07 g/mol
CAS Number34580-10-4
LogP4.86
PSA45.31

Synthesis

The synthesis of this compound has been documented in several studies, utilizing various methods such as the Wittig-Horner reaction. A notable synthesis route involves the reaction of specific precursors under controlled conditions to yield high-purity products suitable for biological testing .

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which suggests potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity : In cancer research contexts, preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study published in Chemical Communications reported the synthesis and evaluation of derivatives of this compound showing enhanced anti-cancer activity compared to the parent compound. These derivatives were tested against various cancer cell lines with promising results .
  • Case Study 2 : Research conducted by Polivka et al. focused on the anti-inflammatory properties of the compound in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages .

Q & A

What are the primary synthetic routes for 9,10-dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one, and how do reaction conditions influence product yield?

The compound is synthesized via two main pathways:

  • Route 1 : Initial attempts using Cannizzaro reaction conditions led to side-product formation, reducing yield due to competing base-mediated disproportionation. This highlights the need for precise stoichiometric control in ketone-functionalized systems .
  • Route 2 : The Wittig-Horner reaction is preferred, employing 10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one as a precursor. Bromination with PBr₃ or NBS (N-bromosuccinimide) in anhydrous DCM at 0–5°C achieves selective dibromination at the 9,10-positions. Yields exceeding 70% are achieved with rigorous exclusion of moisture .

How can researchers confirm the stereochemical configuration and molecular geometry of this compound?

Advanced structural characterization methods include:

  • Single-crystal X-ray diffraction : Resolves the trans-configuration of substituents on the seven-membered ring, as demonstrated for analogous tricyclic systems (e.g., pizotifen derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR data reveal deshielding effects from bromine atoms, with coupling constants (e.g., 3JHH^3J_{H-H}) confirming planar alignment of the dibrominated cycloheptane moiety .
  • DSC/TGA : Thermal analysis verifies stability up to 150°C, critical for handling during downstream reactions .

What role does this compound play as an intermediate in pharmaceutical synthesis?

It is a key precursor for ketotifen (an antiasthmatic/antihistamine drug) and pizotifen (a serotonin antagonist for migraine prophylaxis).

  • Ketotifen synthesis : The dibromo intermediate undergoes nucleophilic substitution with 1-methyl-4-piperidinylidene groups under Grignard conditions, followed by dehydrohalogenation to introduce the α,β-unsaturated ketone moiety .
  • Impurity profiling : Residual brominated byproducts (e.g., 4-hydroxy-9,10-dehydro-10-methoxy ketotifen) must be monitored via HPLC-MS to ensure compliance with ICH guidelines .

How can researchers optimize the regioselectivity of bromination in similar tricyclic systems?

Regioselectivity challenges arise from competing electrophilic aromatic substitution (EAS) at alternative positions. Strategies include:

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor bromination at electron-rich sites (9,10-positions) by stabilizing transition states .
  • Directing groups : Methoxy or methyl groups at the 10-position (as in 10-methoxy derivatives) enhance steric and electronic control, directing bromination to the 9,10-dihydro region .
  • Computational modeling : DFT calculations predict charge density distribution, guiding reagent selection (e.g., NBS vs. Br₂) .

What advanced methodologies are used to synthesize oxo- and hydroxy-derivatives from this dibrominated scaffold?

Derivatization focuses on enhancing bioactivity or probing structure-activity relationships (SAR):

  • Oxo-derivatives : Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the 4-keto group to a diketone, enabling cyclocondensation with hydrazines for pyrazole-fused analogs .
  • Hydroxy-derivatives : Catalytic hydrogenation (Pd/C, H₂) reduces the dibromo moiety to dihydroxy groups, followed by Mitsunobu reactions to install stereospecific substituents .
  • N-Oxides : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes piperidine derivatives to N-oxides, altering pharmacokinetic properties .

How should researchers address contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) stem from:

  • Purification protocols : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery rates. Recrystallization from ethanol/water (1:1) improves purity but reduces yield by ~15% .
  • Scale-dependent side reactions : At >10 mmol scales, trace moisture promotes hydrolysis of the Wittig adduct, necessitating molecular sieves or anhydrous MgSO₄ .

What analytical techniques are critical for detecting and quantifying process-related impurities?

  • HPLC-DAD/ELSD : Resolves positional isomers (e.g., 8,9-dibromo vs. 9,10-dibromo) using C18 columns (ACN/water gradient) .
  • LC-HRMS : Identifies brominated dimers (m/z 744–746) formed via radical coupling during prolonged reaction times .
  • XRD : Confirms absence of crystalline impurities (e.g., unreacted starting material) in bulk batches .

How can computational chemistry aid in designing novel derivatives of this compound?

  • Docking studies : Predict binding affinity to histamine H₁ or serotonin 5-HT₂ receptors using homology models derived from crystallographic data (PDB: 6WGX) .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Br vs. Cl) with antihistamine activity, guiding halogen substitution strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.